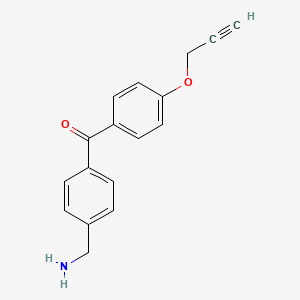
(4-(Aminomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(Aminomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone is a trifunctional building block used primarily in chemical probe synthesis. This compound contains a light-activated benzophenone, an alkyne tag, and an amine synthetic handle . It is known for its versatility in chemical biology experiments, particularly for UV light-induced covalent modification of biological targets .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Aminomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone typically involves the reaction of 4-(prop-2-yn-1-yloxy)benzaldehyde with 4-(aminomethyl)phenylboronic acid under Suzuki coupling conditions. The reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or chromatography techniques .
化学反応の分析
Types of Reactions
(4-(Aminomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The alkyne group can participate in click chemistry reactions, such as azide-alkyne cycloaddition.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Copper(I) catalysts are often employed in click chemistry reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzophenone derivatives, while reduction could produce benzyl alcohols .
科学的研究の応用
(4-(Aminomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone is widely used in scientific research, particularly in the following areas:
Chemistry: As a building block for synthesizing complex molecules and chemical probes.
Biology: For studying protein interactions and cellular processes through photoaffinity labeling.
Industry: Used in the development of advanced materials and chemical sensors.
作用機序
The mechanism of action for (4-(Aminomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone involves its ability to covalently modify biological targets upon UV light activation. The benzophenone moiety absorbs UV light, generating a reactive triplet state that can form covalent bonds with nearby biomolecules. The alkyne tag allows for further functionalization through click chemistry, enabling downstream applications .
類似化合物との比較
Similar Compounds
(4-(2-(2-Aminoethoxy)ethoxy)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone: Similar structure but with additional ethoxy groups, used for similar applications.
(4-(Bromomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone: Contains a bromomethyl group instead of an aminomethyl group, used for UV light-induced covalent modification.
Uniqueness
(4-(Aminomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone is unique due to its trifunctional nature, combining a benzophenone moiety, an alkyne tag, and an amine handle. This combination allows for versatile applications in chemical biology, making it a valuable tool for researchers .
特性
分子式 |
C17H15NO2 |
|---|---|
分子量 |
265.31 g/mol |
IUPAC名 |
[4-(aminomethyl)phenyl]-(4-prop-2-ynoxyphenyl)methanone |
InChI |
InChI=1S/C17H15NO2/c1-2-11-20-16-9-7-15(8-10-16)17(19)14-5-3-13(12-18)4-6-14/h1,3-10H,11-12,18H2 |
InChIキー |
UDAUENWEJYUCHM-UHFFFAOYSA-N |
正規SMILES |
C#CCOC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 2-[1,1'-biphenyl]-4-yl-2-oxoethylcarbamate](/img/structure/B15074247.png)
![5-(Aminomethyl)bicyclo[3.2.2]nonane-1-carboxylic acid](/img/structure/B15074251.png)
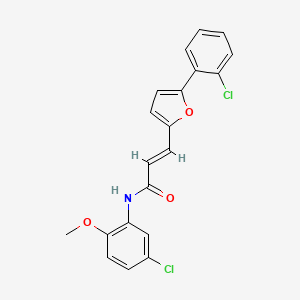
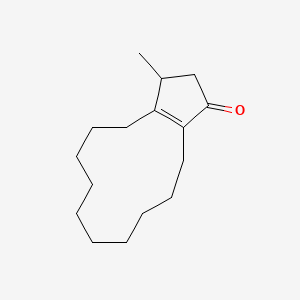
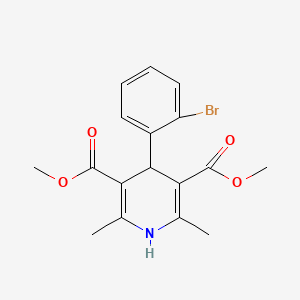
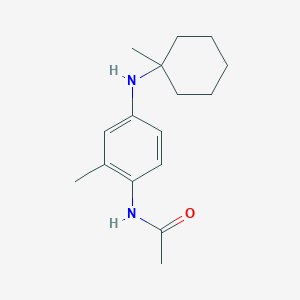
![3-nitro-N-{2,2,2-trichloro-1-[(4-methoxyphenyl)amino]ethyl}benzamide](/img/structure/B15074287.png)
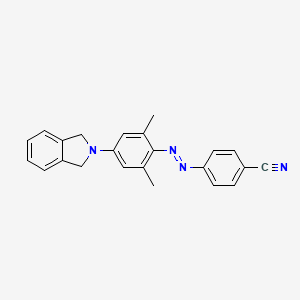

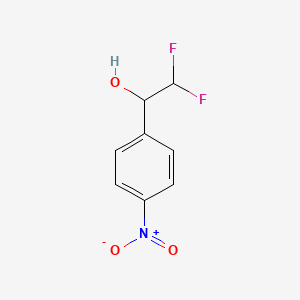
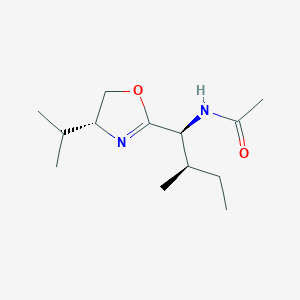

![N-[(1S)-4-[5-(3-cyano-4-propan-2-yloxyphenyl)-1,3,4-thiadiazol-2-yl]-2,3-dihydro-1H-inden-1-yl]-2-hydroxyethanesulfonamide](/img/structure/B15074323.png)
![3-(imidazo[1,2-a]pyrazin-3-ylethynyl)-4-isopropyl-N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide](/img/structure/B15074335.png)
